molecular formula C33H39N3O12 B12812238 5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- CAS No. 763026-80-8

5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)-

Cat. No.: B12812238
CAS No.: 763026-80-8
M. Wt: 669.7 g/mol
InChI Key: YETCVLRZRHJPFM-VTJVMDQPSA-N
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Description

5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

The synthesis of 5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- involves multiple steps, including the formation of the naphthacenedione core and the subsequent addition of various functional groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- has numerous applications in scientific research. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an antibiotic or anticancer agent. Industrially, it may be used in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- stands out due to its unique combination of functional groups and structural features. Similar compounds may include other naphthacenedione derivatives with varying substituents and functional groups .

Properties

CAS No.

763026-80-8

Molecular Formula

C33H39N3O12

Molecular Weight

669.7 g/mol

IUPAC Name

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-[[2-(dimethylamino)acetyl]amino]acetamide

InChI

InChI=1S/C33H39N3O12/c1-14-28(40)18(35-21(38)12-34-22(39)13-36(3)4)9-23(47-14)48-20-11-33(45,15(2)37)10-17-25(20)32(44)27-26(30(17)42)29(41)16-7-6-8-19(46-5)24(16)31(27)43/h6-8,14,18,20,23,28,40,42,44-45H,9-13H2,1-5H3,(H,34,39)(H,35,38)/t14-,18-,20-,23-,28+,33-/m0/s1

InChI Key

YETCVLRZRHJPFM-VTJVMDQPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CNC(=O)CN(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CNC(=O)CN(C)C)O

Origin of Product

United States

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